The compound m7GpppGpG, also known as N7-methylguanylate 5'-triphosphate 5'-guanylate, is a modified dinucleotide cap analog that plays a significant role in RNA biology. It is characterized by the presence of a 7-methylguanylate moiety at its 5' end, which is crucial for the stability and translation of mRNA. This compound is commonly used in biochemical research for studying RNA transcription and capping mechanisms.
m7GpppGpG is derived from guanosine and is synthesized through various chemical methods. It serves as an essential building block in the synthesis of capped RNA molecules, which are vital for mRNA stability and translation in eukaryotic cells.
m7GpppGpG can be classified as:
The synthesis of m7GpppGpG involves several key steps, utilizing both solid-phase and solution-phase chemistry. The general synthetic route includes:
Recent advancements have introduced multiple synthetic strategies for producing m7GpppGpG:
The molecular structure of m7GpppGpG consists of:
The structural formula can be represented as:
Key structural data include:
m7GpppGpG participates in several important biochemical reactions:
The reaction mechanisms often involve nucleophilic attacks by the 3'-OH group of the growing RNA chain on the α-phosphate of m7GpppGpG, leading to the formation of a 5' cap structure .
The mechanism by which m7GpppGpG functions involves:
Studies indicate that using m7GpppGpG can lead to increased expression levels of mRNAs compared to uncapped counterparts .
Relevant data on physical properties include melting points and solubility characteristics that are crucial for laboratory applications .
m7GpppGpG has several significant scientific uses:
The trinucleotide cap analog m7GpppGpG represents a significant evolution beyond traditional dinucleotide caps (e.g., m7GpppG). Its structure comprises three key components:
This architecture allows co-transcriptional capping with near-perfect orientation fidelity. Unlike dinucleotide analogs, m7GpppGpG’s third nucleoside eliminates the free 3′-OH group, preventing reverse incorporation during in vitro transcription (IVT). Structural studies reveal that the 2′-O-methyl group on the first nucleotide sterically restricts incorrect binding to RNA polymerase, ensuring >95% correct orientation [3] [4].
Cap-Binding Complex (CBC) Recognition: The nuclear CBC heterodimer (CBP20/CBP80) undergoes conformational changes upon binding m7GpppGpG. Tyrosine residues (Tyr20/Tyr43) in CBP20 engage in π-stacking with the m7G base, while hydrogen bonds stabilize the triphosphate chain. This interaction is enhanced by m7GpppGpG’s extended structure, which optimally fits the CBC binding pocket [1] [7].
Table 1: Structural Features of m7GpppGpG vs. Precursor Cap Analogs
Feature | m7GpppG (Dinucleotide) | m7GpppGpG (Trinucleotide) |
---|---|---|
Molecular Formula | C₂₀H₂₇N₁₀O₁₇P₃ | C₃₀H₄₁N₁₅O₂₄P₄ |
3′-OH Groups | 2 (Reverse incorporation risk) | 1 (Prevents reverse capping) |
CBC Binding Affinity (Kd) | ~10⁻⁷ M | ~10⁻⁹ M |
Transcriptional Yield | Low (Cap:GTP ratio 4:1) | High (No GTP imbalance) |
m7GpppGpG directly generates Cap 1 structures (m7GpppGmpG-) during IVT, bypassing enzymatic remodeling. The 2′-O-methylation of the first nucleotide (Gm) is intrinsic to its design, distinguishing it from Cap 0 analogs (e.g., m7GpppG) that lack this modification [4] [9].
Biological Implications:
Enzymatic Bypass: Traditional IVT methods require post-transcriptional methylation by 2′-O-methyltransferase to convert Cap 0→1. m7GpppGpG eliminates this step, reducing purification needs and improving scalability—key for vaccine production (e.g., Pfizer-BioNTech COVID-19 mRNA vaccines) [3] [4].
Table 2: Functional Outcomes of Cap Structures
Parameter | Cap 0 (m7GpppG-) | Cap 1 (m7GpppGmpG-) |
---|---|---|
IFN-β Induction | High | Negligible |
eIF4E Binding (%) | 60–70% | >95% |
mRNA Half-Life (HeLa Cells) | 6–8 hrs | 12–24 hrs |
Capping Efficiency | 70–80% | >95% |
Reverse Cap Challenge: Dinucleotide analogs (m7GpppG) possess two free 3′-OH groups, enabling RNA polymerase to incorporate them in two orientations:
Reverse caps (~30–50% of IVT products) impede translation by obstructing eIF4E recognition. Anti-reverse cap analogs (ARCAs; e.g., m73′OMeGpppG) block the 3′-OH on m7G, forcing forward incorporation but yield only Cap 0 [6].
m7GpppGpG’s Solution: As a trinucleotide, it has one free 3′-OH (on the terminal G), ensuring:
Table 3: Cap Analogs and Transcriptional Fidelity
Analog Type | Reverse Incorporation | Cap Structure | Relative Translation Efficiency |
---|---|---|---|
Standard (m7GpppG) | 30–50% | Cap 0 | 1.0× (Reference) |
ARCA (m73′OMeGpppG) | 0% | Cap 0 | 2.3–2.6× |
Trinucleotide (m7GpppGpG) | 0% | Cap 1 | 3.5–4.0× |
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 569674-13-1
CAS No.: 84285-33-6